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Compound of Interest

Compound Name: Lenampicillin

Cat. No.: B1674722 Get Quote

Introduction

Lenampicillin is a semi-synthetic, orally administered antibiotic belonging to the penicillin class

of drugs. It functions as a prodrug of ampicillin, designed to enhance oral bioavailability.[1][2]

Upon absorption from the gastrointestinal tract, lenampicillin is rapidly hydrolyzed by

esterases in tissues and the liver to release the active therapeutic agent, ampicillin.[1] This

guide provides a detailed overview of the synthesis, characterization, and mechanism of action

of Lenampicillin, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties
Lenampicillin is a penicillanic acid ester.[3] Its key physical and chemical properties are

summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1674722?utm_src=pdf-interest
https://www.benchchem.com/product/b1674722?utm_src=pdf-body
https://synapse-patsnap-com.libproxy1.nus.edu.sg/article/what-is-the-mechanism-of-lenampicillin-hydrochloride
https://pubmed.ncbi.nlm.nih.gov/826629/
https://www.benchchem.com/product/b1674722?utm_src=pdf-body
https://synapse-patsnap-com.libproxy1.nus.edu.sg/article/what-is-the-mechanism-of-lenampicillin-hydrochloride
https://www.benchchem.com/product/b1674722?utm_src=pdf-body
https://www.benchchem.com/product/b1674722?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Lenampicillin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-

yl)methyl (2S,5R,6R)-6-

[[(2R)-2-amino-2-

phenylacetyl]amino]-3,3-

dimethyl-7-oxo-4-thia-1-

azabicyclo[3.2.0]heptane-2-

carboxylate

[4]

Molecular Formula C₂₁H₂₃N₃O₇S

Molar Mass 461.49 g·mol⁻¹

Exact Mass 461.1257 Da

CAS Number 86273-18-9

Solubility Soluble in DMSO

Storage Conditions

Dry, dark, and at 0 - 4°C for

short term (days to weeks) or

-20°C for long term (months to

years)

Synthesis of Lenampicillin
The synthesis of lenampicillin involves the esterification of ampicillin. The core concept is to

mask the carboxylic acid group of ampicillin with a promoiety that improves its lipophilicity and

absorption, and is later cleaved in the body to release the active drug. Several methods have

been developed for this purpose.

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis of Lenampicillin.

Experimental Protocols
Method 1: Esterification with 5-methyl-2-oxo-1,3-dioxol-4-ylmethyl chloride

This is a common method for synthesizing lenampicillin.

Protocol:

Preparation of Ampicillin Salt: Suspend ampicillin in a suitable organic solvent (e.g.,

dichloromethane). Add a tertiary amine base (e.g., triethylamine) to form the carboxylate salt

of ampicillin, which is more nucleophilic.

Reaction: To the suspension from step 1, add a solution of 5-methyl-2-oxo-1,3-dioxol-4-

ylmethyl chloride in the same solvent. The reaction is typically carried out at a controlled

temperature (e.g., 0-5°C) to minimize side reactions.

Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such

as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up: Once the reaction is complete, wash the reaction mixture with water to remove the

amine salt and any unreacted starting materials.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate),

filter, and concentrate under reduced pressure. The crude product can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography.

Characterization: Confirm the identity and purity of the synthesized lenampicillin using

techniques such as NMR, Mass Spectrometry, and HPLC.

Method 2: Diazopropane Esterification Method

This method is noted for its high efficiency and yield.

Protocol:

Dissolution: Dissolve ampicillin in a suitable organic solvent.

Reaction: Add diazopropane (CH₃CH₂CHN₂) as the esterifying agent. The reaction proceeds

via a nucleophilic attack of the ampicillin carboxylate on the diazopropane molecule, leading

to the formation of the propyl ester and the evolution of nitrogen gas.

Completion: The reaction is typically rapid and clean, often driven to completion by the loss

of nitrogen gas.

Purification: After the reaction is complete, the solvent is removed under reduced pressure.

As this method produces no undesirable byproducts, purification is often straightforward,

potentially involving a simple wash or recrystallization step.

Characterization: Verify the final product's structure and purity using standard analytical

methods.

Synthesis Yields
Synthesis Method Reported Yield

Diazopropane Esterification > 95%

2,2-Dimethyl-1-oxopropoxy Methyl Ester

Synthesis
70 - 85%
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Characterization of Lenampicillin
The characterization of a newly synthesized active pharmaceutical ingredient is crucial to

ensure its identity, purity, and quality.

Experimental Protocol: LC/MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a powerful technique for

the quantitative analysis and confirmation of lenampicillin and its active metabolite, ampicillin,

in various matrices.

Protocol:

Sample Preparation:

For bulk drug substance: Accurately weigh and dissolve the lenampicillin sample in a

suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

For biological samples (e.g., plasma, tissue): Perform a protein precipitation step (e.g.,

with acetonitrile) followed by centrifugation. An optional solid-phase extraction (SPE)

cleanup can be used for more complex matrices to remove interfering substances.

Chromatographic Separation (LC):

Column: Use a C18 reverse-phase column.

Mobile Phase: A gradient elution is typically used, starting with a high percentage of

aqueous phase (e.g., 0.1% formic acid in water) and increasing the percentage of organic

phase (e.g., acetonitrile or methanol with 0.1% formic acid).

Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

Mass Spectrometric Detection (MS/MS):

Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
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Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM)

mode.

Transitions: Select specific precursor-to-product ion transitions for both lenampicillin and

ampicillin (and an internal standard) to ensure specificity and sensitivity.

Quantification: Create a calibration curve using standards of known concentrations. The

concentration of the analyte in the sample is determined by comparing its peak area to the

calibration curve.

Mechanism of Action and Pharmacokinetics
Lenampicillin is a prodrug that is inactive in its original form. Its therapeutic effect is realized

after it is converted to ampicillin in the body.

Prodrug Activation and Antibacterial Action
Absorption: After oral administration, lenampicillin is absorbed through the gastrointestinal

tract.

Activation: In the body, esterase enzymes, present in tissues and the liver, hydrolyze the

ester bond of lenampicillin. This process releases the active drug, ampicillin, and the

promoiety.

Inhibition of Cell Wall Synthesis: Ampicillin then exerts its antibacterial effect by inhibiting the

synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding

proteins (PBPs), which are enzymes essential for the final step in peptidoglycan synthesis.

Bactericidal Effect: The inhibition of peptidoglycan cross-linking weakens the bacterial cell

wall, leading to cell lysis and death, particularly in rapidly dividing bacteria.

Signaling Pathway Diagram
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Caption: Prodrug activation and mechanism of action of Lenampicillin.
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Pharmacokinetic Profile
The prodrug design of lenampicillin significantly improves the pharmacokinetic properties

compared to ampicillin.

Parameter
Lenampicillin (400
mg dose)

Ampicillin
(equimolar dose)

Source

Cmax (µg/mL) 6.5 2.9

Tmax (h) 0.70 0.87

A comparative study also highlighted the pharmacokinetic advantages of lenampicillin over

amoxicillin and another ampicillin prodrug, bacampicillin.

Drug Cmax (mg/L) Tmax (h)

Lenampicillin 12.0 0.6

Bacampicillin 9.7 0.7

Amoxycillin 7.6 1.4

These data demonstrate that lenampicillin achieves a higher peak serum concentration in a

shorter amount of time, which can be advantageous for treating acute bacterial infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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